1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
CAS No.: 2098082-86-9
Cat. No.: VC3156085
Molecular Formula: C11H7N5
Molecular Weight: 209.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098082-86-9 |
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Molecular Formula | C11H7N5 |
Molecular Weight | 209.21 g/mol |
IUPAC Name | 1-(cyanomethyl)-3-pyridin-2-ylpyrazole-4-carbonitrile |
Standard InChI | InChI=1S/C11H7N5/c12-4-6-16-8-9(7-13)11(15-16)10-3-1-2-5-14-10/h1-3,5,8H,6H2 |
Standard InChI Key | JKWPEPMPJHHAGN-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=NN(C=C2C#N)CC#N |
Canonical SMILES | C1=CC=NC(=C1)C2=NN(C=C2C#N)CC#N |
Introduction
Chemical Identity and Structure
Feature | 1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | 1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile |
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Core Structure | Pyrazole ring | Pyrazole ring |
N1 Substituent | Cyanomethyl group | Cyanomethyl group |
C3 Substituent | Pyridin-2-yl group | Pyridin-4-yl group |
C4 Substituent | Carbonitrile group | Carbonitrile group |
Molecular Weight | ~209.21 g/mol (estimated) | 209.21 g/mol |
Commercial Status | Discontinued product | Available for research |
Physicochemical Properties
Based on analysis of structural features and comparison with similar compounds, 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile likely exhibits specific physicochemical properties that influence its stability, reactivity, and potential applications. The compound contains multiple nitrogen atoms that can act as hydrogen bond acceptors, which likely contributes to specific solubility patterns and intermolecular interactions.
The presence of two nitrile groups (cyanomethyl and carbonitrile) creates electron-withdrawing effects that influence the electronic distribution across the molecule. The pyrazole ring, being an aromatic heterocycle, contributes to the compound's stability and provides a planar region that may facilitate π-π stacking interactions with other aromatic systems. This property can be particularly relevant for potential binding interactions with biological macromolecules like proteins and nucleic acids.
Synthetic Approaches
Green Synthesis Considerations
Recent trends in chemical synthesis emphasize green and sustainable approaches. Modified layered double hydroxides (LDHs) have been reported as effective catalysts for the synthesis of pyrazole-carbonitrile derivatives . These heterogeneous catalysts offer advantages such as ease of separation, potential for recycling, and environmentally benign reaction conditions. Such green chemistry approaches could potentially be adapted for the synthesis of 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, aligning with current sustainability priorities in chemical research.
Spectroscopic Characterization
Spectroscopic techniques are essential for structural confirmation and purity assessment of organic compounds like 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. Based on data from related compounds, several characteristic spectroscopic features can be anticipated.
Nuclear Magnetic Resonance (NMR) spectroscopy would provide valuable structural information. In the ¹H NMR spectrum, signals corresponding to the methylene protons (CH₂) of the cyanomethyl group would be expected as a distinct signal, likely in the range of 5.0-5.5 ppm. The aromatic protons from both the pyrazole and pyridine rings would appear in the aromatic region (approximately 7.0-9.0 ppm), with coupling patterns characteristic of the substitution pattern.
Biological Activity and Applications
Structure-Activity Relationship Considerations
The unique structural features of 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile present opportunities for structure-activity relationship (SAR) studies. The position of the nitrogen atom in the pyridyl substituent (2-position versus 4-position) likely influences the compound's electronic properties and potential interactions with biological targets. Comparative studies between 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile and its pyridin-4-yl isomer could provide valuable insights into how subtle structural changes affect biological activity.
Future Research Directions
Biological Evaluation
Comprehensive biological screening of 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile across different therapeutic areas would be valuable for identifying potential applications. Given the reported activities of related pyrazole derivatives, investigations focusing on anti-inflammatory, antimicrobial, and insecticidal properties would be particularly relevant.
Structural Modifications
Systematic structural modifications of 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile could generate libraries of derivatives with potentially enhanced or novel biological activities. Potential modifications include:
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Variation of the position of the nitrogen atom in the pyridine ring
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Replacement of the pyridine ring with other heterocycles
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Functionalization of the cyanomethyl group
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Introduction of additional substituents on the pyrazole ring
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